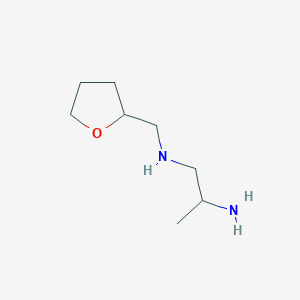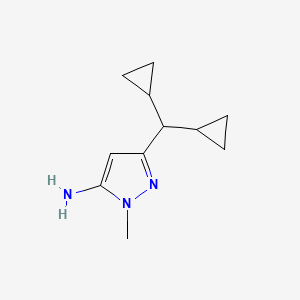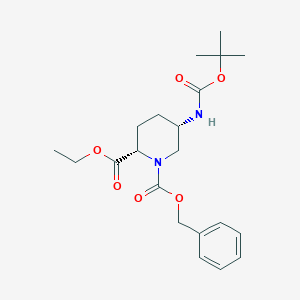
1-Benzyl 2-ethyl (2S,5S)-5-((tert-butoxycarbonyl)amino)piperidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl 2-ethyl (2S,5S)-5-((tert-butoxycarbonyl)amino)piperidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups in this compound makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 2-ethyl (2S,5S)-5-((tert-butoxycarbonyl)amino)piperidine-1,2-dicarboxylate typically involves multi-step organic reactions. The starting materials often include piperidine derivatives, benzyl halides, and tert-butoxycarbonyl (Boc) protecting groups. The reaction conditions may involve:
Step 1: Protection of the amine group using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Step 2: Alkylation of the piperidine ring with benzyl halide under basic conditions.
Step 3: Introduction of the ethyl group through an alkylation reaction.
Step 4: Formation of the dicarboxylate ester using appropriate esterification reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 2-ethyl (2S,5S)-5-((tert-butoxycarbonyl)amino)piperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the benzyl group to a benzyl alcohol or benzaldehyde.
Reduction: Reduction of the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions at the benzyl or ethyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group may yield benzaldehyde, while reduction of the ester groups may yield diols.
Scientific Research Applications
1-Benzyl 2-ethyl (2S,5S)-5-((tert-butoxycarbonyl)amino)piperidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Benzyl 2-ethyl (2S,5S)-5-((tert-butoxycarbonyl)amino)piperidine-1,2-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc-protected amine group allows for selective deprotection and subsequent functionalization, enabling targeted interactions with biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidine: A simpler analog without the ethyl and Boc groups.
2-Ethylpiperidine: Lacks the benzyl and Boc groups.
5-Aminopiperidine: Contains an amino group without the Boc protection.
Uniqueness
1-Benzyl 2-ethyl (2S,5S)-5-((tert-butoxycarbonyl)amino)piperidine-1,2-dicarboxylate is unique due to the combination of its functional groups, which provide versatility in chemical reactions and potential biological activity. The Boc-protected amine group allows for selective deprotection, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C21H30N2O6 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-O-benzyl 2-O-ethyl (2S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C21H30N2O6/c1-5-27-18(24)17-12-11-16(22-19(25)29-21(2,3)4)13-23(17)20(26)28-14-15-9-7-6-8-10-15/h6-10,16-17H,5,11-14H2,1-4H3,(H,22,25)/t16-,17-/m0/s1 |
InChI Key |
XLQBHRYECASFDM-IRXDYDNUSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


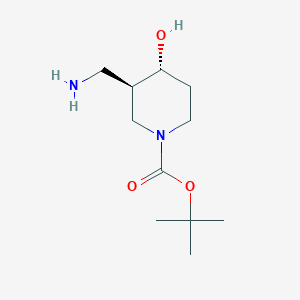
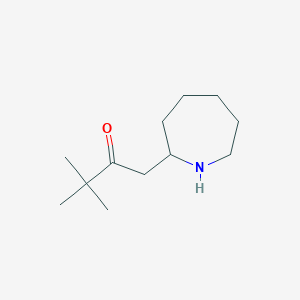
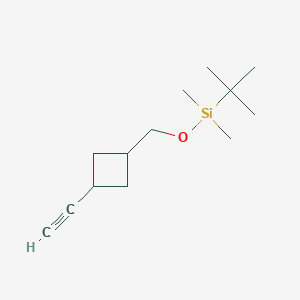
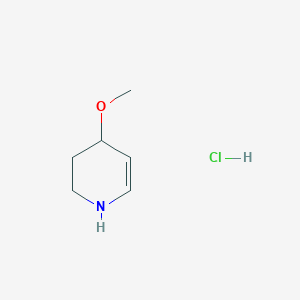
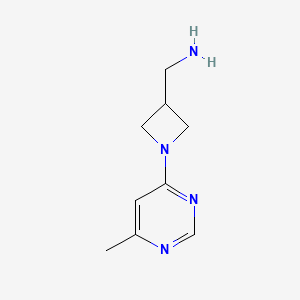
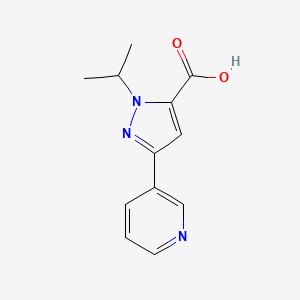
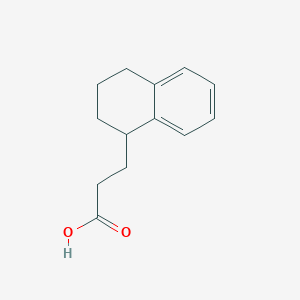
![(1R,4R)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B13337164.png)



